molecular formula C7H7BrFNO B2511626 2-Bromo-3-fluoro-6-methoxyaniline CAS No. 1698500-38-7

2-Bromo-3-fluoro-6-methoxyaniline

Cat. No. B2511626
CAS RN: 1698500-38-7
M. Wt: 220.041
InChI Key: SJKYZUYDFHUHAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a topic of interest due to their applications in drug discovery and material science. For instance, a practical and scalable route for synthesizing halogenated quinolines, which are key building blocks for antibiotics, is presented in one study . Another paper describes the efficient synthesis of a brominated pyridine derivative, which is a part of a potent dopamine and serotonin receptor antagonist . These methods involve regioselective halogenation and nucleophilic substitution, which are likely relevant to the synthesis of 2-Bromo-3-fluoro-6-methoxyaniline.

Molecular Structure Analysis

The molecular structure of halogenated anilines can be complex due to the presence of intra- and intermolecular interactions. For example, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline shows classical hydrogen bonds and dispersive halogen interactions . These findings suggest that 2-Bromo-3-fluoro-6-methoxyaniline may also exhibit similar structural features, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of halogenated anilines can be influenced by the presence of halogen substituents, which can participate in various chemical reactions. The synthesis of 2-Bromo-4-methoxyaniline in an ionic liquid demonstrates the use of bromination reactions to introduce bromine atoms into aromatic compounds . Additionally, the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents, involves methylation and bromination steps . These reactions are indicative of the types of chemical transformations that 2-Bromo-3-fluoro-6-methoxyaniline might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines are determined by their molecular structure. The presence of halogen atoms can significantly affect the compound's boiling point, melting point, solubility, and stability. For example, the study on brominated 2-methoxydiphenyl ethers discusses the synthesis and characterization of these compounds, which are similar in structure to 2-Bromo-3-fluoro-6-methoxyaniline . The environmental persistence and potential bioaccumulation of such halogenated compounds are also of concern, as indicated by their detection in environmental samples .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Quinolines : 2-Bromo-3-fluoro-6-methoxyaniline is used in the synthesis of various quinoline derivatives. For instance, it can be transformed into 3-bromoquinolin-6-ols, which are important intermediates in organic synthesis (Lamberth et al., 2014).

  • Fluorescent Labelling for HPLC Analysis : In analytical chemistry, derivatives of 2-Bromo-3-fluoro-6-methoxyaniline, like 2-bromoacetyl-6-methoxynaphthalene, are employed as fluorescent labeling reagents in high-performance liquid chromatography (HPLC) for analyzing biologically active carboxylic acids (Gatti, Cavrini, & Roveri, 1992).

  • Formation of Quinoline-2-carboxylates : It's also used in the formation of quinoline-2-carboxylate derivatives, demonstrating its potential use in the pharmaceutical industry (Wang et al., 2018).

  • In Ionic Liquid Synthesis : The compound is synthesized in ionic liquid, highlighting an environmentally benign approach to chemical synthesis (Liu Chang-chun, 2010).

Biological and Pharmaceutical Applications

  • Antibacterial and Antifungal Activities : Certain derivatives of 2-Bromo-3-fluoro-6-methoxyaniline have been found to possess significant antibacterial and antifungal activities, making them potential candidates for drug development (Abdel‐Wadood et al., 2014).

  • Drug Discovery Intermediates : It is also a key intermediate in drug discoveries, particularly in the synthesis of compounds targeting dopamine and serotonin receptors (Nishimura & Saitoh, 2016).

  • Synthesis of Anti-HIV and Anti-HBV Compounds : Derivatives of 2-Bromo-3-fluoro-6-methoxyaniline are explored for their potential in synthesizing drugs against HIV-1 and HBV, showing promise as anti-AIDS drugs (Kumar et al., 1994).

  • Optical Materials and Luminescence Studies : The compound is used in the synthesis and characterization of materials like benzylideneaniline compounds, which have applications in optical materials and luminescence studies (Subashini et al., 2021).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

properties

IUPAC Name

2-bromo-3-fluoro-6-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKYZUYDFHUHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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